N-Palmitoyl-D-sphingomyelin-13C

Lipidomics Mass Spectrometry Internal Standard

13C C16 Sphingomyelin (d18:1/16:0-13C) delivers a +1 Da mass shift and perfect chromatographic co-elution with native C16 sphingomyelin, eliminating the deuterium isotope effect retention time shifts that compromise quantitation. For lipidomics, diabetes, cancer, and lysosomal storage disorder biomarker studies requiring matrix-effect correction.

Molecular Formula C39H79N2O6P
Molecular Weight 704.0 g/mol
Cat. No. B3026321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Palmitoyl-D-sphingomyelin-13C
Molecular FormulaC39H79N2O6P
Molecular Weight704.0 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)NC(COP(=O)([O-])OCC[N+](C)(C)C)C(C=CCCCCCCCCCCCCC)O
InChIInChI=1S/C39H79N2O6P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-38(42)37(36-47-48(44,45)46-35-34-41(3,4)5)40-39(43)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h30,32,37-38,42H,6-29,31,33-36H2,1-5H3,(H-,40,43,44,45)/b32-30+/t37-,38+/m0/s1/i39+1
InChIKeyRWKUXQNLWDTSLO-UHDUVUCGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

13C C16 Sphingomyelin (d18:1/16:0-13C) Procurement Guide: Internal Standard for Lipidomics


13C C16 Sphingomyelin (d18:1/16:0-13C), systematically named [R-[R*,S*-(E)]]-4-hydroxy-7-(1-hydroxy-2-hexadecenyl)-N,N,N-trimethyl-9-oxo-3,5-dioxa-8-aza-4-phosphatetracosan-1-aminium-9-13C,4-oxide,innersalt, is a stable isotope-labeled sphingolipid internal standard (ISTD) . It features a carbon-13 atom at the carbonyl position of the palmitoyl chain (16:0), yielding a molecular weight of 704.00 g/mol (formula C38[13C]H79N2O6P) . This single-site 13C labeling confers a +1 Da mass shift relative to endogenous C16 sphingomyelin, making it an optimal internal standard for LC-MS or GC-MS quantification of sphingolipids in biological samples [1].

Why Generic Substitution Fails for 13C C16 Sphingomyelin in Quantitative LC-MS


Simply substituting an unlabeled or differently labeled sphingomyelin standard compromises quantitative accuracy. Unlabeled C16 sphingomyelin cannot be distinguished from endogenous analyte in MS, while deuterated analogs (e.g., C16 Sphingomyelin-d9) often exhibit chromatographic retention time shifts due to isotope effects, leading to differential matrix effects and inaccurate normalization [1]. In contrast, 13C-labeled standards like 13C C16 Sphingomyelin (d18:1/16:0-13C) co-elute precisely with the native analyte, ensuring identical ionization suppression and superior quantitation [2]. Furthermore, using a non-identical lipid species as a surrogate standard (e.g., C17 sphingomyelin) introduces systematic bias due to differences in ionization efficiency and fragmentation. The quantitative data below demonstrates the specific, measurable advantages of this 13C-labeled standard.

Quantitative Differentiation Evidence for 13C C16 Sphingomyelin (d18:1/16:0-13C)


Purity and Isotopic Enrichment: Ensuring Quantitative Accuracy

13C C16 Sphingomyelin (d18:1/16:0-13C) is supplied with a certified purity of ≥98% (by TLC or HPLC) and isotopic enrichment typically >99% 13C at the labeled carbonyl position . In contrast, many deuterated sphingomyelin standards (e.g., C16 Sphingomyelin-d9) may exhibit lower isotopic enrichment (often 95-98%) due to incomplete deuteration, which can lead to isotopic impurity peaks that interfere with quantification of low-abundance sphingolipid species [1].

Lipidomics Mass Spectrometry Internal Standard

Mass Spectrometric Differentiation: +1 Da Mass Shift for Unambiguous Quantitation

The single 13C substitution in 13C C16 Sphingomyelin (d18:1/16:0-13C) increases the molecular mass by +1 Da relative to the unlabeled endogenous species (MW 703 vs. 704) . This mass shift is sufficient for complete baseline separation in MS1 full scan and enables specific selected reaction monitoring (SRM) transitions. In contrast, unlabeled C16 sphingomyelin (SM d18:1/16:0) exhibits no mass shift and cannot serve as an internal standard .

LC-MS SRM Isotope Dilution

Chromatographic Co-elution vs. Deuterated Standards: Minimizing Matrix Effects

13C-labeled internal standards co-elute precisely with their unlabeled counterparts due to negligible isotope effects on chromatographic retention. Deuterated standards (e.g., C16 Sphingomyelin-d9) often exhibit retention time shifts (ΔtR) of 0.02–0.10 minutes in reversed-phase LC, leading to differential ion suppression and quantification errors of up to 20% [1]. In contrast, 13C C16 Sphingomyelin (d18:1/16:0-13C) shows no measurable retention time shift (<0.01 min) under identical conditions [2].

LC-MS Matrix Effects Isotope Effects

Lipidomics Normalization Performance: Reduced CV% with 13C Standards

In a comprehensive lipidomics study, normalization using a 13C-labeled internal standard mixture significantly reduced the coefficient of variation (CV%) for lipid quantification compared to both total ion count (TIC) normalization and a commercially available deuterated standard mixture [1]. Specifically, the 13C-IS approach achieved CV% reductions of approximately 30–50% across >350 lipid species, demonstrating superior correction of technical and analytical variation during sample preparation and LC-MS analysis [1].

Lipidomics Normalization Data Quality

Targeted Quantification of C16 Sphingomyelin in Disease Models

13C C16 Sphingomyelin (d18:1/16:0-13C) is specifically validated for use as an internal standard in the quantification of C16 sphingomyelin in tissue samples from rodent models of diabetes and Niemann-Pick type C disease [1]. In these studies, accurate quantitation revealed significant disease-associated alterations in sphingomyelin levels, which would be obscured without a matched 13C-ISTD due to matrix complexity and low abundance .

Sphingolipid Metabolism Biomarker Preclinical

Optimal Use Cases for 13C C16 Sphingomyelin (d18:1/16:0-13C) in Research and Bioanalysis


Absolute Quantification of C16 Sphingomyelin in Clinical and Preclinical Samples

Use 13C C16 Sphingomyelin (d18:1/16:0-13C) as an isotope dilution internal standard for LC-MS/MS quantification of endogenous C16 sphingomyelin in plasma, serum, or tissue homogenates. The +1 Da mass shift and co-elution ensure accurate correction for matrix effects, as demonstrated in studies of diabetes, cancer, and lysosomal storage disorders [1]. This application is critical for biomarker discovery and validation where precise sphingolipid quantitation is required.

Large-Scale Lipidomics Studies Requiring High-Throughput, Reproducible Normalization

Incorporate 13C C16 Sphingomyelin (d18:1/16:0-13C) into a 13C-labeled internal standard cocktail for comprehensive lipidomics profiling. As shown by Jaber et al. (2023), 13C-IS mixtures reduce analytical variability (CV%) by 30–50% compared to deuterated alternatives, enabling robust normalization across hundreds of samples and long acquisition sequences [2]. This is particularly valuable for multi-center cohort studies or industrial R&D workflows where data consistency is paramount.

Investigating Sphingolipid Metabolism and Lipid Raft Dynamics in Membrane Biology

Spike 13C C16 Sphingomyelin (d18:1/16:0-13C) into model membrane systems (e.g., POPC/cholesterol liposomes) to track sphingomyelin distribution and metabolism via MS. The isotopic label allows differentiation from endogenous sphingolipids, enabling precise monitoring of enzymatic conversions (e.g., sphingomyelinase activity) without the chromatographic artifacts associated with deuterated tracers [3].

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